molecular formula C13H20O B3053243 (Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one CAS No. 52340-45-1

(Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Cat. No.: B3053243
CAS No.: 52340-45-1
M. Wt: 192.3 g/mol
InChI Key: UZFLPKAIBPNNCA-FPLPWBNLSA-N
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Description

(Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, also known as (Z)-alpha-damascone, is an organic compound with a molecular formula of C13H20O. It is a member of the damascone family, which are known for their strong and pleasant odors, often described as floral and fruity. This compound is widely used in the fragrance industry due to its potent scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one typically involves the aldol condensation of citral and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then subjected to distillation to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels. The final product is purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the butenone moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted butenones depending on the nucleophile used.

Scientific Research Applications

(Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is widely used in the fragrance industry to create perfumes and scented products.

Mechanism of Action

The mechanism of action of (Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one involves its interaction with olfactory receptors in the nasal cavity. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent. The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the G-protein coupled receptor (GPCR) signaling cascade.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: The trans isomer of the compound, which has a slightly different scent profile.

    Beta-damascone: Another member of the damascone family with a similar structure but different olfactory properties.

    Alpha-ionone: A related compound with a similar cyclohexenyl structure but different functional groups.

Uniqueness

(Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one is unique due to its strong and pleasant floral-fruity odor, which makes it highly valuable in the fragrance industry. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.

Properties

IUPAC Name

(Z)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFLPKAIBPNNCA-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC(C1/C=C\C(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200715
Record name (Z)-alpha-Ionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52340-45-1
Record name (3Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52340-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052340451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-alpha-Ionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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